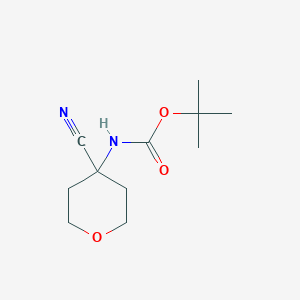

tert-butyl N-(4-cyanooxan-4-yl)carbamate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl N-(4-cyanooxan-4-yl)carbamate typically involves the reaction of 4-amino-tetrahydro-2H-pyran-4-carbonitrile with di-tert-butyl dicarbonate in the presence of a base such as 4-dimethylaminopyridine . The reaction is carried out in dichloromethane at a temperature maintained between 0-10°C. After the reaction is complete, the mixture is allowed to warm to ambient temperature and is then adjusted to pH 7 using hydrochloric acid. The product is extracted with dichloromethane, washed with brine, dried over magnesium sulfate, and purified via chromatography .

Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: tert-Butyl N-(4-cyanooxan-4-yl)carbamate can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms, such as amines or alcohols.

Substitution: Substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: : tert-Butyl N-(4-cyanooxan-4-yl)carbamate is widely used as a protecting group for amines in peptide synthesis and other organic reactions . Its stability under various conditions makes it a valuable tool in synthetic chemistry.

Biology and Medicine: : In biological research, this compound is used to protect amine groups in biomolecules, facilitating the study of complex biochemical pathways and interactions .

Industry: : In the pharmaceutical industry, this compound is used in the synthesis of drug intermediates and active pharmaceutical ingredients .

Wirkmechanismus

The primary function of tert-butyl N-(4-cyanooxan-4-yl)carbamate is to act as a protecting group for amines. It forms a stable carbamate linkage with the amine, preventing unwanted reactions during subsequent synthetic steps . The protecting group can be removed under acidic conditions, revealing the free amine for further reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-butyl N-(4-cyanooxan-4-yl)carbamate.

Benzyl carbamate: Another protecting group for amines, removed by catalytic hydrogenation.

Fluorenylmethoxycarbonyl (FMoc): Used in peptide synthesis, removed by amine bases.

Uniqueness: : this compound is unique due to its specific structure, which provides stability under a wide range of conditions, making it particularly useful in complex synthetic pathways .

Biologische Aktivität

Introduction

Tert-butyl N-(4-cyanooxan-4-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-cyanooxan-4-amine. The reaction conditions often include the use of coupling agents to facilitate the formation of the carbamate bond. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Yield | Characterization Techniques |

|---|---|---|---|

| 1 | Tert-butyl carbamate + 4-cyanooxan-4-amine | Varies | NMR, MS, IR |

| 2 | Coupling agent (e.g., EDC) | High | NMR, IR |

Antiviral Properties

Research has shown that compounds similar to this compound exhibit significant inhibitory activity against various viral proteases. For instance, studies on related peptidomimetics have demonstrated potent inhibition against the SARS-CoV 3CL protease, suggesting that structural features such as hydrophobic moieties and hydrogen bonding capabilities enhance antiviral efficacy .

Antimicrobial Activity

In addition to antiviral properties, there is evidence suggesting that this class of compounds may possess antimicrobial activity. For example, derivatives have been reported to disrupt bacterial cytoplasmic membranes, leading to a dissipation of membrane potential. This mechanism indicates potential for developing novel antibacterial agents .

Case Studies

- SARS-CoV Inhibition : A study evaluated several dipeptide-type inhibitors against SARS-CoV 3CL protease. The findings indicated that modifications in the structure significantly affected IC50 values, with some compounds showing IC50 values in the low micromolar range .

- Antimicrobial Evaluation : Another investigation into related compounds revealed that certain derivatives exhibited selective toxicity towards bacterial cells while sparing mammalian cells, underscoring their potential as therapeutic agents against resistant strains like MRSA .

The biological activity of this compound may be attributed to its ability to interact with specific enzyme targets or cellular pathways. The presence of the cyano group and oxane ring likely contributes to its binding affinity and selectivity towards target proteins involved in viral replication or bacterial cell integrity.

Eigenschaften

IUPAC Name |

tert-butyl N-(4-cyanooxan-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(14)13-11(8-12)4-6-15-7-5-11/h4-7H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMHNORFBIULNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCOCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.